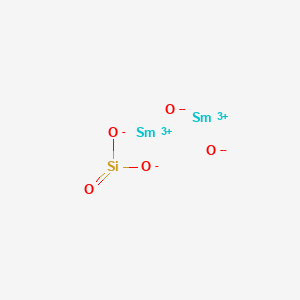
Disamarium oxide silicate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disamarium oxide silicate is a chemical compound with the formula O5SiSm2 It is a coordination complex that involves samarium, a rare earth element, and oxosilanebis(olate), a ligand that coordinates with the samarium ions
Vorbereitungsmethoden
The synthesis of Disamarium oxide silicate typically involves the reaction of samarium oxide with oxosilanebis(olate) ligands under controlled conditions. The reaction is carried out in a solvent, often under an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve scaling up this process, ensuring the purity and consistency of the final product through rigorous quality control measures.
Analyse Chemischer Reaktionen
Disamarium oxide silicate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of higher oxidation state products.
Reduction: It can also be reduced, often using reducing agents such as hydrogen or hydrides, to form lower oxidation state products.
Substitution: The oxosilanebis(olate) ligands can be substituted with other ligands in the presence of suitable reagents, leading to the formation of new coordination complexes.
Common reagents used in these reactions include oxidizing agents like oxygen or peroxides, reducing agents like hydrogen or lithium aluminum hydride, and various ligands for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Disamarium oxide silicate has several scientific research applications, including:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and hydrogenation reactions.
Biology: The compound is studied for its potential use in biological imaging and as a contrast agent in magnetic resonance imaging (MRI).
Medicine: Research is ongoing into its potential use in targeted drug delivery systems and as a therapeutic agent in cancer treatment.
Industry: It is used in the production of high-performance materials, including ceramics and glass, due to its unique chemical properties.
Wirkmechanismus
The mechanism by which Disamarium oxide silicate exerts its effects involves the coordination of the samarium ions with the oxosilanebis(olate) ligands. This coordination can influence the reactivity and stability of the compound, making it effective in various catalytic and therapeutic applications. The molecular targets and pathways involved depend on the specific application, such as the interaction with biological molecules in medical applications or the activation of substrates in catalytic reactions.
Vergleich Mit ähnlichen Verbindungen
Disamarium oxide silicate can be compared with other similar compounds, such as:
Samarium(3+) oxide: A simpler compound that lacks the oxosilanebis(olate) ligands, making it less versatile in certain applications.
Samarium(3+) chloride: Another coordination complex with different ligands, used in various catalytic and synthetic applications.
Samarium(3+) nitrate: A compound with nitrate ligands, used in different industrial and research applications.
The uniqueness of this compound lies in its specific ligand coordination, which imparts unique chemical properties and enhances its applicability in various fields.
Eigenschaften
CAS-Nummer |
12027-86-0 |
|---|---|
Molekularformel |
O12Si3Sm2-6 |
Molekulargewicht |
576.9693 |
Synonyme |
disamarium oxide silicate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















